Pyrazolidine, 1,2-bis(bromoacetyl)-
Description
Pyrazolidine, 1,2-bis(bromoacetyl)-, is a bicyclic organic compound featuring a five-membered pyrazolidine ring (containing two adjacent nitrogen atoms) substituted with two bromoacetyl (-COCH₂Br) groups at the 1- and 2-positions. This compound is characterized by its dual electrophilic sites, making it a versatile precursor for synthesizing bis-functionalized heterocycles or polymers. The bromoacetyl groups are highly reactive, enabling nucleophilic substitution reactions with thiols, amines, or other nucleophiles.
Properties
CAS No. |
100568-14-7 |
|---|---|
Molecular Formula |
C7H10Br2N2O2 |
Molecular Weight |
313.97 g/mol |
IUPAC Name |
2-bromo-1-[2-(2-bromoacetyl)pyrazolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H10Br2N2O2/c8-4-6(12)10-2-1-3-11(10)7(13)5-9/h1-5H2 |
InChI Key |
GBGVYROLHRWVAA-UHFFFAOYSA-N |
SMILES |
C1CN(N(C1)C(=O)CBr)C(=O)CBr |
Canonical SMILES |
C1CN(N(C1)C(=O)CBr)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparison
The table below summarizes key differences between Pyrazolidine, 1,2-bis(bromoacetyl)-, and structurally or functionally related compounds:
Key Findings:
Reactivity: The bromoacetyl groups in Pyrazolidine, 1,2-bis(bromoacetyl)-, exhibit higher electrophilicity compared to hydroxyl groups in 3,5-dihydroxy pyrazolidine, favoring substitution over elimination . Bis(bromoacetyl) arene derivatives (e.g., linked to pyridine/quinoxaline) react with 2-mercaptonicotinonitrile to form bis(thienopyridines), suggesting Pyrazolidine, 1,2-bis(bromoacetyl)-, could similarly yield nitrogen-rich heterocycles .
Unlike Pd-catalyzed pyrazolidine syntheses (which face ligand-dependent inefficiencies ), bromoacetyl-substituted pyrazolidines may prioritize straightforward alkylation or nucleophilic substitution pathways.
The electron-withdrawing bromoacetyl groups enhance the electrophilicity of adjacent carbons, contrasting with the electron-donating hydroxyl groups in dihydroxy pyrazolidine intermediates .
Application-Specific Comparison
- Heterocycle Synthesis: Pyrazolidine, 1,2-bis(bromoacetyl)-, is tailored for bis-heterocycle formation (e.g., pyrazolidine-thienopyridine hybrids), whereas arene-based bis(bromoacetyl) derivatives yield fused thienopyridines with extended π-conjugation .
- Fluorophores: Mono-bromoacetyl pyrene derivatives form fluorophores with pyrene’s intrinsic fluorescence , whereas the pyrazolidine core lacks aromaticity, likely resulting in distinct optical properties.
- Biological Relevance : Dihydroxy pyrazolidines serve as transient intermediates in pyrazole synthesis (pharmacologically relevant ), while bromoacetyl-substituted derivatives may exhibit alkylating activity, useful in prodrug design.
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